molecular formula C26H28N2O3S B2532210 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide CAS No. 1005299-63-7

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide

Cat. No.: B2532210
CAS No.: 1005299-63-7
M. Wt: 448.58
InChI Key: GGSGWVQAAPODEE-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide is a complex organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a tetrahydroquinoline ring, which is further linked to a tert-butylbenzamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-26(2,3)21-14-11-20(12-15-21)25(29)27-22-16-13-19-8-7-17-28(24(19)18-22)32(30,31)23-9-5-4-6-10-23/h4-6,9-16,18H,7-8,17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSGWVQAAPODEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide typically involves multiple steps. One common method includes the coupling of benzenesulfonyl azides with proline derivatives under base-mediated conditions . This reaction often requires the use of strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene and solvents like 1,2-dichloroethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzenesulfonyl chloride, amines, alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Sulfonamides and sulfonate esters.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as carbonic anhydrase IX by binding to their active sites and disrupting their normal function . Additionally, it can generate reactive oxygen species, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide stands out due to its unique tert-butylbenzamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide is a complex organic compound that has attracted attention for its potential biological activities. This compound integrates a sulfonamide group with a tetrahydroquinoline structure, which is known for various pharmacological properties. This article explores the biological activity of this compound based on existing research, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure

The molecular formula of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide is C26H28N2O3S. The structure features:

  • Tetrahydroquinoline core : This moiety is often associated with neuroactive properties.
  • Benzenesulfonyl group : Known for enhancing solubility and potential interactions with biological targets.
  • tert-Butylbenzamide moiety : Contributes to the overall hydrophobic character of the compound.

The biological activity of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in bacterial cell wall synthesis and other biochemical pathways.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), potentially affecting neurotransmitter systems.
  • DNA Intercalation : The tetrahydroquinoline structure may allow the compound to intercalate within DNA strands, influencing gene expression and cellular proliferation.

Biological Activity Data

Research has shown that compounds similar to N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide exhibit various biological activities. Below is a summary table of relevant findings:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against neurodegeneration
Anti-inflammatoryReduction of inflammatory markers

Case Studies

Several studies have investigated the biological effects of compounds related to N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide:

  • Antimicrobial Activity : A study demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis.
  • Neuroprotective Effects : Research indicated that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Anti-inflammatory Properties : A recent investigation revealed that certain sulfonamide compounds could downregulate pro-inflammatory cytokines in vitro and in vivo models of inflammation .

Comparative Analysis

When compared to other sulfonamide derivatives and tetrahydroquinoline-based compounds, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide shows unique biological profiles due to its specific structural modifications:

Compound Key Differences Biological Activity
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolineLacks tert-butyl group; potentially less hydrophobicModerate antimicrobial activity
N-(benzenesulfonyl)-1-methyl-4-piperidoneDifferent nitrogen-containing ringEnhanced CNS activity
N-(tert-butyl)-4-methoxybenzamidePresence of methoxy group; altered reactivityIncreased anti-inflammatory effects

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